2-(4-ethyl-3-fluorophenyl)acetic acid
Description
2-(4-Ethyl-3-fluorophenyl)acetic acid is a substituted phenylacetic acid derivative featuring an ethyl group at the para-position (C4) and a fluorine atom at the meta-position (C3) on the aromatic ring. The molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol. The ethyl group contributes electron-donating effects via inductive and hyperconjugative mechanisms, while the fluorine atom exerts an electron-withdrawing influence due to its high electronegativity. This combination of substituents impacts the compound’s acidity, solubility, and reactivity.
The compound’s synthesis likely involves Friedel-Crafts alkylation or halogenation strategies, followed by acetic acid side-chain introduction via nucleophilic substitution or coupling reactions.
Properties
CAS No. |
1824602-36-9 |
|---|---|
Molecular Formula |
C10H11FO2 |
Molecular Weight |
182.19 g/mol |
IUPAC Name |
2-(4-ethyl-3-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H11FO2/c1-2-8-4-3-7(5-9(8)11)6-10(12)13/h3-5H,2,6H2,1H3,(H,12,13) |
InChI Key |
STFAGWDQWXOOQV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)CC(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-3-fluorophenyl)acetic acid can be achieved through several methods. One common approach involves the alkylation of 3-fluorophenylacetic acid with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Another method involves the Friedel-Crafts acylation of 4-ethyl-3-fluorobenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.
Industrial Production Methods
Industrial production of 2-(4-ethyl-3-fluorophenyl)acetic acid may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-3-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of esters or carboxylate salts.
Reduction: Formation of 2-(4-ethyl-3-fluorophenyl)ethanol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-ethyl-3-fluorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-3-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological properties.
Comparison with Similar Compounds
Structural and Electronic Effects
Substituents on the phenyl ring significantly alter physicochemical properties. Key comparisons include:
Electron-Withdrawing Substituents
2-(3-Bromo-4-methoxyphenyl)acetic Acid (C₉H₉BrO₃) :
- Bromine at C3 increases acidity (pKa ~2.5–3.0 estimated) due to electron withdrawal, while the methoxy group at C4 donates electrons. Crystal structures reveal bromine-induced distortion in C–C–C angles (121.5° at Br vs. 118.2° at OMe), highlighting electronic effects on molecular geometry .
- Applications: Intermediate in natural product synthesis (e.g., Combretastatin A-4) .
- 2-(2-Fluorophenyl)acetic Acid (C₈H₇FO₂): Fluorine at C2 enhances acidity (pKa ~3.0–3.5) compared to non-fluorinated analogs. Similarity scores (0.93–0.98) to trifluoromethyl or difluoro derivatives suggest shared reactivity in coupling reactions .
Electron-Donating Substituents
2-(4-Octylphenyl)acetic Acid (C₁₆H₂₄O₂) :
2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (C₉H₁₀O₄) :
Mixed Substituent Effects
- 2-(3-Chloro-4-fluorophenyl)acetic Acid (C₈H₆ClFO₂) :
Physicochemical Properties
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